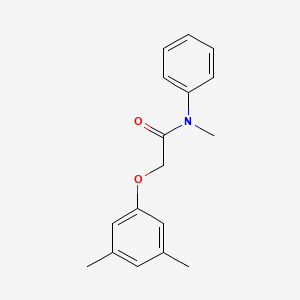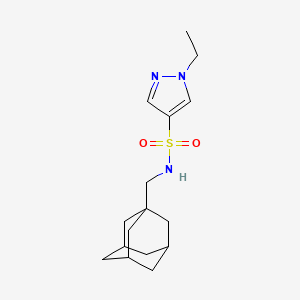![molecular formula C16H22N4O2 B4753159 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4753159.png)
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
説明
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide, also known as ACPD, is a chemical compound with potential applications in scientific research. This compound is a member of the pyrazole family and is known for its ability to modulate the activity of certain ion channels in the nervous system. In
作用機序
The mechanism of action of 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its ability to modulate the activity of ion channels in the nervous system. Specifically, 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide binds to the NMDA receptor and the GABA receptor, causing a change in their activity. This change in activity can result in alterations in the release of neurotransmitters, which can affect the overall function of the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide are varied and depend on the specific ion channel that it is modulating. For example, when 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide binds to the NMDA receptor, it can result in an increase in the release of glutamate, which can enhance learning and memory processes. When 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide binds to the GABA receptor, it can result in a decrease in the release of GABA, which can lead to increased anxiety and other emotional states.
実験室実験の利点と制限
One advantage of using 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its ability to selectively modulate the activity of specific ion channels. This can allow researchers to study the function of these channels in a more precise manner. However, one limitation of using 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is that it can have off-target effects, meaning that it may also affect other ion channels or receptors in the nervous system.
将来の方向性
There are many future directions for research involving 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more selective modulators of specific ion channels in the nervous system. This could lead to the development of new therapies for a variety of neurological and psychiatric disorders. Another area of interest is the study of the long-term effects of 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide on the nervous system, including its potential for neuroprotection and neurodegeneration. Finally, there is interest in exploring the use of 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide in combination with other drugs or therapies, in order to enhance its effects or reduce its side effects.
Conclusion:
In conclusion, 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in scientific research. Its ability to modulate the activity of specific ion channels in the nervous system has made it a valuable tool for studying the function of these channels and their role in neurological and psychiatric disorders. While there are limitations to its use, 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide represents a promising avenue for future research in this area.
科学的研究の応用
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including studies of ion channels in the nervous system. Specifically, 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has also been used to study the function of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and other emotional states.
特性
IUPAC Name |
4-(adamantane-1-carbonylamino)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-20-13(14(17)21)12(8-18-20)19-15(22)16-5-9-2-10(6-16)4-11(3-9)7-16/h8-11H,2-7H2,1H3,(H2,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHZOAIFWSTXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4753081.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4753086.png)
![5-cyclopropyl-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4753093.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4753102.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4753121.png)


![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4753130.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4753146.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4753149.png)
![N,N,4-trimethyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4753153.png)

![allyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4753176.png)